(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
Description
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate (CAS: 75266-40-9) is a chiral compound with the molecular formula C₁₃H₁₅NO₄ and a molecular weight of 249.26 g/mol . It is characterized by a vinyl group at the β-position and a benzyloxycarbonyl (Cbz) protecting group on the amino moiety. Key physical properties include a density of 1.153 g/cm³, a melting point of 35–36°C, and a predicted boiling point of 387.9±42.0°C . The compound is primarily used as a starting material in asymmetric synthesis, particularly for producing inhibitors like 2-amino-4-boronobutanoic acid (ABBA) analogs targeting human γ-glutamyl transpeptidase 1 (hGGT1) . It is commercially available with a purity >97% and is stored at 2–8°C for stability .
Properties
IUPAC Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)but-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-11(12(15)17-2)14-13(16)18-9-10-7-5-4-6-8-10/h3-8,11H,1,9H2,2H3,(H,14,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGRSOXTMWVLOJ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C=C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448494 | |
| Record name | Z-L-a-vinyl-Gly-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75266-40-9 | |
| Record name | Z-L-a-vinyl-Gly-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminobut-3-enoic acid and benzyl chloroformate.
Protection of Amino Group: The amino group of (S)-2-aminobut-3-enoic acid is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) protected intermediate.
Esterification: The protected intermediate is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to provide a more efficient, versatile, and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group for amino acids and peptides, preventing unwanted side reactions during synthesis. The ester moiety can undergo hydrolysis to release the active amino acid or peptide, which can then interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate
- Structural Difference : The R-enantiomer (CAS: 98854-91-2) shares the same molecular formula and weight as the S-enantiomer but exhibits opposite stereochemistry at the chiral center. This difference critically impacts its biological activity and synthetic utility .
- Applications : Used to synthesize D-ABBA , an enantiomeric analog of L-ABBA, highlighting the role of stereochemistry in drug design .
- Safety and Handling : Requires storage at 2–8°C and carries the hazard statement H302 (harmful if swallowed) .
Methyl 2-Benzoylamino-3-arylaminobut-2-enoates
- Structural Difference: These analogs (e.g., Methyl 2-benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate) replace the Cbz group with a benzoyl moiety and introduce aryl substituents at the β-position .
- Synthesis: Prepared via condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines, followed by cyclization using polyphosphoric acid (PPA) to yield heterocycles like oxazoloquinolines .
Methyl (S)-2-(((benzyloxy)carbonyl)(prop-2-yn-1-yl)amino)but-3-enoate
- Structural Difference : Features a prop-2-yn-1-yl group attached to the nitrogen, introducing alkyne functionality for click chemistry applications .
- Commercial Status : Discontinued by CymitQuimica, highlighting supply-chain variability compared to the widely available S-enantiomer .
Physicochemical and Commercial Comparisons
- Solubility and Stability: The S-enantiomer is soluble in THF and requires anhydrous conditions for synthetic steps , whereas benzoylamino analogs are often processed in benzene or ethanol .
- Purity and Certification : Commercial S-enantiomer batches from GLPBIO and Dayang Chem include COA (Certificate of Analysis) and >97% purity , whereas academic-synthesized analogs lack standardized quality control .
Research Implications
The stereochemical precision of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate enables its utility in targeted hGGT1 inhibition, whereas bulkier benzoylamino derivatives favor heterocyclic diversification . Commercial availability and synthetic versatility make the S-enantiomer a preferred chiral building block over its discontinued or hazard-labeled analogs .
Biological Activity
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, also known as Cbz-Amino Acid Ester, is a chiral organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Chemical Structure and Properties
The compound features a benzyloxycarbonyl (Cbz) protecting group attached to an amino group, which is further linked to a but-3-enoate moiety. This configuration not only stabilizes the amino acid but also enhances its reactivity in biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| CAS Number | 75266-40-9 |
| Purity | ≥96% |
The biological activity of this compound is primarily attributed to its capacity to interact with specific enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety that can be selectively removed under physiological conditions, releasing the active amino acid or peptide. This mechanism allows the compound to participate in various biochemical pathways, including enzyme-substrate interactions and protein modifications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may have antimicrobial effects, particularly against certain bacterial strains. The structural similarity to known antibiotics allows for further exploration in combating antibiotic resistance.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its structure enables it to bind effectively to active sites on enzymes, thereby modulating their activity.
- Protein Modifications : As a building block in peptide synthesis, it can be utilized for the modification of proteins, which is crucial in drug development and therapeutic applications.
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Synthetic Chemistry : It serves as an intermediate in synthesizing more complex molecules, demonstrating versatility in organic synthesis routes.
- Biological Research : Its use in studying enzyme kinetics and protein interactions has provided insights into metabolic pathways and disease mechanisms.
Case Studies
- Antimicrobial Activity : A study reported that derivatives of this compound showed significant inhibition against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .
- Enzyme Interaction Studies : Research involving this compound demonstrated its ability to inhibit specific proteases, indicating its utility in therapeutic contexts where protease activity is implicated .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-Methyl 2-(((benzyloxy)carbonyl)amino)but-3-enoate, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The synthesis typically involves coupling benzyloxycarbonyl (Cbz)-protected amino acids with methyl acrylate derivatives under Mitsunobu or carbodiimide-mediated conditions. For example, a similar compound was synthesized via Cs₂CO₃-mediated alkylation in dimethylformamide at 80°C . Optimization may involve screening catalysts (e.g., DCC, EDC), solvents (DMF, THF), and temperature gradients. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and functional groups?
- Methodological Answer :
- X-ray crystallography resolves absolute configuration, as demonstrated for structurally related amides (e.g., dihedral angles between Cbz and ester groups were analyzed to confirm stereochemistry) .
- NMR : and NMR identify key signals (e.g., vinyl protons at δ 5.2–5.8 ppm, methyl ester at δ 3.7 ppm). NOESY confirms spatial proximity of stereogenic centers .
- IR : C=O stretches (~1700 cm) and N-H bends (~3300 cm) validate functional groups.
Q. How can researchers ensure the compound’s stability during storage and handling?
- Methodological Answer : Stability is influenced by moisture sensitivity and temperature. Store under inert gas (N₂/Ar) at –20°C in sealed containers. Monitor degradation via HPLC, focusing on hydrolysis products (e.g., free carboxylic acid or amine). Pre-packaged desiccants and vacuum-sealed vials are recommended .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected coupling constants or split signals) be resolved during structural elucidation?
- Methodological Answer :
- Dynamic NMR experiments at variable temperatures can detect conformational exchange broadening.
- DFT calculations (e.g., Gaussian or ORCA) model optimized geometries to predict coupling constants and compare with experimental -values .
- Crystallographic refinement (e.g., using SHELX or Olex2) resolves ambiguities in bond angles and torsional strain .
Q. What strategies are effective for designing enantioselective syntheses of this compound, particularly for scaling to multi-gram quantities?
- Methodological Answer :
- Chiral auxiliaries : Use (S)- or (R)-BINOL-derived catalysts to induce asymmetry during key steps like Michael additions .
- Asymmetric hydrogenation : Employ Ru-BINAP complexes for stereocontrol in alkene reductions.
- Scale-up considerations : Optimize solvent volume-to-yield ratios (e.g., switch from DMF to toluene for easier purification) and implement continuous flow systems to enhance reproducibility .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) analysis (via Gaussian) identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the α,β-unsaturated ester moiety is prone to Michael additions .
- Molecular dynamics simulations (e.g., GROMACS) model solvation effects on reaction pathways, predicting regioselectivity in aqueous vs. non-polar solvents .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points or optical rotations?
- Methodological Answer :
- Purity assessment : Re-crystallize the compound and re-measure using differential scanning calorimetry (DSC) .
- Solvent polarity effects : Compare optical rotations in polar (e.g., methanol) vs. non-polar (e.g., hexane) solvents to isolate solvent-induced conformational changes .
Experimental Design Tables
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Reaction temperature | Gradient screening (25°C–80°C) | |
| Catalyst loading | 5–20 mol% DCC/EDC | |
| Solvent polarity | Compare DMF (polar) vs. toluene (non-polar) |
| Analytical Technique | Key Application | Reference |
|---|---|---|
| X-ray crystallography | Absolute configuration determination | |
| Dynamic NMR | Detecting conformational exchange | |
| DFT calculations | Predicting coupling constants |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
